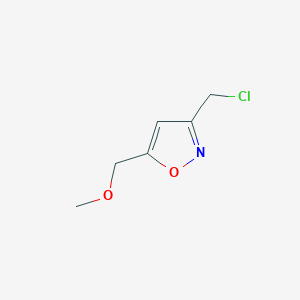
(4-Phenoxyphenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phenoxyphenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C13H14ClNO and its molecular weight is 235.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dual Serotonin/Noradrenaline Reuptake Inhibition
Whitlock et al. (2008) explored a novel series of 1-(2-phenoxyphenyl)methanamines demonstrating selective dual serotonin (5-HT) and noradrenaline (NA) reuptake pharmacology. These compounds, which include structures related to (4-Phenoxyphenyl)methanamine hydrochloride, were identified for their in vitro metabolic stability, hERG selectivity, and passive membrane permeability (Whitlock, Blagg, & Fish, 2008).
Quantitative Structure-Activity Relationship (QSAR) Models
Mente et al. (2008) used QSAR models to evaluate activities for compounds in the phenoxyphenyl-methanamine class, elucidating the structure-activity relationships (SAR) of these compounds' biological activities. This research provides insights into the drug discovery process, highlighting the importance of substituent effects on biological activity (Mente, Gallaschun, Schmidt, Lebel, Vanase-Frawley, & Fliri, 2008).
Advanced Material Development
Sabbaghian et al. (2015) reported on the synthesis of novel species of poly(keto ether ether amide)s using a new diamine that contains one keto and four ether groups, including derivatives related to this compound. These materials exhibit high thermal stability and enhanced solubility, important properties for advanced material applications (Sabbaghian, Mehdipour‐Ataei, Jalilian, Esfahanizadeh, Salehi, Khodabakhshi, & Jalalian, 2015).
Catalytic Evaluation in Organic Synthesis
Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and explored their use in catalytic applications involving C–H bond activation, leading to the formation of unsymmetrical NCN′ pincer palladacycles. These compounds, related to this compound, show good activity and selectivity in catalysis, demonstrating potential in synthetic chemistry applications (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Potential in Photocytotoxicity and Cellular Imaging
Basu et al. (2015) investigated Iron(III) complexes of a pyridoxal Schiff base for enhanced cellular uptake with selectivity and remarkable photocytotoxicity. The study suggests the potential use of this compound related compounds in targeted cancer therapy and imaging, leveraging their ability to selectively interact with cancer cells (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-phenoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12;/h1-9H,10,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCSCKHIGGFTHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624478 |
Source


|
| Record name | 1-(4-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169944-04-1 |
Source


|
| Record name | 1-(4-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B67255.png)








![3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI)](/img/structure/B67283.png)
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-3-[[(2S)-3-(4-fluorophenyl)sulfanyl-2-(methanesulfonamido)propanoyl]amino]-2-hydroxy-4-phenylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B67286.png)
